molecular formula C14H14O B2868277 2',3'-DIHYDROSPIRO[CYCLOHEXANE-1,1'-INDEN]-2-EN-4-ONE CAS No. 54922-04-2

2',3'-DIHYDROSPIRO[CYCLOHEXANE-1,1'-INDEN]-2-EN-4-ONE

Cat. No.: B2868277
CAS No.: 54922-04-2
M. Wt: 198.265
InChI Key: VGZLWLBKDBUFIM-UHFFFAOYSA-N
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Description

Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This compound belongs to the broader class of spiro compounds, which are known for their distinctive three-dimensional architecture and significant applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,2-dihydroindene with cyclohex-2-enone in the presence of a strong acid catalyst can yield the desired spiro compound .

Industrial Production Methods

Industrial production of spiro compounds often employs metal-catalyzed reactions due to their efficiency and selectivity. Metal catalysts such as palladium or nickel can facilitate the formation of spirocyclic structures through various cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its spirocyclic framework provides a rigid and stable structure, making it an attractive candidate for various scientific and industrial applications .

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4,6,9H,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZLWLBKDBUFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=CC=CC=C32)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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